molecular formula C17H26BFN2O2 B7953343 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine

1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine

Cat. No.: B7953343
M. Wt: 320.2 g/mol
InChI Key: QKTFHZQQPBTYII-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorinated phenyl group and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine typically involves the following steps:

    Formation of the Fluorinated Phenyl Intermediate: This step involves the introduction of a fluorine atom onto a phenyl ring, followed by the attachment of a dioxaborolane group. Common reagents for this step include fluorinating agents and boronic acids.

    Coupling with Piperazine: The fluorinated phenyl intermediate is then coupled with piperazine under specific conditions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and the dioxaborolane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and alkylation reactions often employ reagents like halides and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and the dioxaborolane moiety play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
  • 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine

Uniqueness: 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is unique due to its specific combination of a fluorinated phenyl group and a dioxaborolane moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BFN2O2/c1-16(2)17(3,4)23-18(22-16)15-11-14(19)6-5-13(15)12-21-9-7-20-8-10-21/h5-6,11,20H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFHZQQPBTYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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